molecular formula C9H14N4 B1622572 Piperazine, 1-(3-amino-4-pyridyl)- CAS No. 78069-95-1

Piperazine, 1-(3-amino-4-pyridyl)-

Cat. No.: B1622572
CAS No.: 78069-95-1
M. Wt: 178.23 g/mol
InChI Key: ZTSWAKFFINVIES-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-amino-4-pyridyl)- is a heterocyclic organic compound that features a piperazine ring substituted with a 3-amino-4-pyridyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Piperazine derivatives are known for their wide range of biological activities, making them valuable in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-amino-4-pyridyl)- can be achieved through several methods:

Industrial Production Methods: Industrial production of Piperazine, 1-(3-amino-4-pyridyl)- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Types of Reactions:

    Oxidation: Piperazine, 1-(3-amino-4-pyridyl)- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Piperazine, 1-(3-amino-4-pyridyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as cancer and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to GABA receptors and causing hyperpolarization of nerve endings . This results in the inhibition of neurotransmission and can lead to effects such as muscle relaxation and anticonvulsant activity.

Comparison with Similar Compounds

Piperazine, 1-(3-amino-4-pyridyl)- can be compared with other similar compounds such as:

The uniqueness of Piperazine, 1-(3-amino-4-pyridyl)- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

Piperazine, 1-(3-amino-4-pyridyl)- is a heterocyclic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring substituted with a 3-amino-4-pyridyl group, which contributes to its diverse pharmacological properties. This article explores the biological activity of Piperazine, 1-(3-amino-4-pyridyl)-, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

Piperazine derivatives, including Piperazine, 1-(3-amino-4-pyridyl)-, are known for their wide-ranging biological effects. Key activities include:

  • Antimicrobial Properties : Research indicates that piperazine derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .
  • Anticancer Effects : The compound has shown promise in cancer research, particularly as a potential therapeutic agent targeting specific cancer cell lines.
  • Neurological Effects : Piperazine derivatives have been studied for their interactions with neurotransmitter systems, particularly as GABA receptor agonists, which may contribute to their effects on the central nervous system.

The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)- involves its interaction with various molecular targets. Notably:

  • GABA Receptor Interaction : Piperazine derivatives can act as agonists at GABA receptors, leading to hyperpolarization of neuronal membranes and modulation of neurotransmission.
  • Receptor Antagonism : Some studies have identified this compound as a selective antagonist for sigma receptors (σ1R), which are implicated in pain modulation and other neurological functions .

Antimicrobial Activity

A study investigating the antimicrobial efficacy of piperazine derivatives found that compounds with the 3-amino-4-pyridyl substitution exhibited enhanced activity against Chlamydia species. The structural modifications were crucial for improving selectivity and potency against this pathogen .

Anticancer Potential

In vitro studies have demonstrated that Piperazine, 1-(3-amino-4-pyridyl)- can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific signaling pathways involved in cell survival and death.

Neurological Applications

Research has highlighted the dual action of piperazine derivatives on σ1R and H3 receptors. These interactions have been associated with potential analgesic effects in animal models, suggesting that Piperazine, 1-(3-amino-4-pyridyl)- could be a candidate for developing new pain management therapies .

Data Summary Table

Biological Activity Mechanism Target Pathway Reference
AntimicrobialInhibition of bacterial growthCell wall synthesis
AnticancerInduction of apoptosisCell cycle regulation
NeurologicalGABA receptor agonismNeurotransmission modulation

Properties

IUPAC Name

4-piperazin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSWAKFFINVIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228713
Record name Piperazine, 1-(3-amino-4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78069-95-1
Record name Piperazine, 1-(3-amino-4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078069951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(3-amino-4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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